4-Methoxyphenyl alpha-D-Mannopyranoside

説明

BenchChem offers high-quality 4-Methoxyphenyl alpha-D-Mannopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methoxyphenyl alpha-D-Mannopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

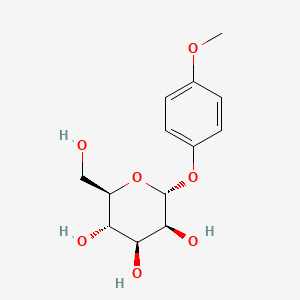

Structure

3D Structure

特性

IUPAC Name |

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O7/c1-18-7-2-4-8(5-3-7)19-13-12(17)11(16)10(15)9(6-14)20-13/h2-5,9-17H,6H2,1H3/t9-,10-,11+,12+,13+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXFVXJMCGPTRB-BNDIWNMDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)O[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20593363 | |

| Record name | 4-Methoxyphenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28541-75-5 | |

| Record name | 4-Methoxyphenyl alpha-D-mannopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20593363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxyphenyl α-D-Mannopyranoside: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Tool in Glycobiology and Beyond

4-Methoxyphenyl α-D-Mannopyranoside is a synthetic glycoside that has emerged as a valuable tool in a variety of scientific disciplines, most notably in biochemistry and pharmaceutical sciences. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and key applications. As a Senior Application Scientist, the focus will be on not just the "what" but the "why"—elucidating the scientific principles that underpin its utility, particularly as a chromogenic substrate for α-mannosidases and its relevance in the study of lysosomal storage diseases such as α-mannosidosis.

I. Molecular Structure and Physicochemical Properties

The foundational characteristics of 4-Methoxyphenyl α-D-Mannopyranoside dictate its function. Its structure comprises a D-mannopyranose ring linked via an α-glycosidic bond to a 4-methoxyphenyl (p-methoxyphenyl) aglycon.

Chemical Structure:

-

IUPAC Name: (2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-(4-methoxyphenoxy)oxane-3,4,5-triol[1]

-

Molecular Formula: C₁₃H₁₈O₇[2]

-

Molecular Weight: 286.28 g/mol [2]

-

CAS Number: 28541-75-5[2]

The α-anomeric configuration is crucial for its specificity as a substrate for α-mannosidases. The mannose sugar moiety provides the recognition element for the enzyme's active site, while the 4-methoxyphenyl group serves as the aglycon that is released upon enzymatic hydrolysis.

Physicochemical Properties:

A summary of the key physicochemical properties of 4-Methoxyphenyl α-D-Mannopyranoside is presented in Table 1. These properties are critical for its handling, storage, and use in experimental settings. For instance, its solubility in polar solvents like water and methanol facilitates its use in aqueous buffer systems typical for enzymatic assays.

| Property | Value | Source(s) |

| Appearance | White to light reddish-yellow crystalline solid | |

| Melting Point | 150-158 °C | , |

| Optical Rotation | [α]²⁰/D = +120° to +126° (c=1 in MeOH) | |

| Solubility | Soluble in DMSO, Methanol, and Water | |

| Storage | 0 to 8 °C |

II. Synthesis of 4-Methoxyphenyl α-D-Mannopyranoside

The synthesis of aryl α-D-mannopyranosides is typically achieved through glycosylation reactions. The Koenigs-Knorr reaction is a classic and reliable method for this purpose, involving the reaction of a glycosyl halide with an alcohol in the presence of a promoter.[3][4]

Conceptual Workflow for Koenigs-Knorr Synthesis

The synthesis of 4-Methoxyphenyl α-D-Mannopyranoside via the Koenigs-Knorr reaction involves three main stages: preparation of the glycosyl donor, the glycosylation reaction itself, and finally, deprotection.

Figure 1: Conceptual workflow for the synthesis of 4-Methoxyphenyl α-D-Mannopyranoside via the Koenigs-Knorr reaction.

Detailed Experimental Protocol (Generalized)

Materials:

-

2,3,4,6-Tetra-O-acetyl-α-D-mannopyranosyl bromide (Acetobromomannose)

-

4-Methoxyphenol

-

Cadmium carbonate (CdCO₃) or Silver carbonate (Ag₂CO₃)

-

Anhydrous dichloromethane (DCM) or a mixture of toluene and nitromethane

-

Molecular sieves (4 Å)

-

Sodium methoxide (NaOMe) in methanol

-

Silica gel for column chromatography

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 4-methoxyphenol (1.1 equivalents), cadmium carbonate (0.7 equivalents), and activated 4 Å molecular sieves to anhydrous solvent (e.g., 1:1 toluene/nitromethane). Stir the suspension at room temperature.

-

Glycosylation: Dissolve 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (1.0 equivalent) in anhydrous DCM and add it dropwise to the stirred suspension. The reaction progress is monitored by thin-layer chromatography (TLC). The rationale for using a heavy metal salt like cadmium or silver carbonate is to act as a halogen acceptor, promoting the formation of the reactive oxocarbenium ion intermediate.[3] The presence of a participating group (the acetyl group at C-2) directs the stereochemical outcome towards the formation of the 1,2-trans product, which in the case of mannose, results in the α-anomer.

-

Work-up and Purification of Protected Glycoside: Upon completion, the reaction mixture is filtered through Celite to remove the insoluble salts. The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, is then purified by silica gel column chromatography.

-

Deprotection (Zemplén Deacetylation): The purified acetylated product is dissolved in anhydrous methanol. A catalytic amount of sodium methoxide in methanol is added, and the reaction is stirred at room temperature. The progress of the deacetylation is monitored by TLC.

-

Final Purification: Once the deprotection is complete, the reaction is neutralized with an acidic resin (e.g., Amberlite IR-120 H⁺), filtered, and the filtrate concentrated to dryness. The final product, 4-Methoxyphenyl α-D-Mannopyranoside, can be further purified by recrystallization to yield a white crystalline solid.

III. Spectral Characterization

The identity and purity of synthesized 4-Methoxyphenyl α-D-Mannopyranoside must be confirmed through spectral analysis. While specific spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the anomeric proton of the mannose ring, the protons of the phenyl ring, the methoxy group, and the other sugar ring protons. The anomeric proton (H-1) is anticipated to appear as a doublet at a downfield chemical shift (typically δ 5.0-5.5 ppm) with a small coupling constant (J₁,₂ ≈ 1-2 Hz), which is characteristic of an α-mannopyranoside. The aromatic protons of the 4-methoxyphenyl group would likely appear as two doublets in the region of δ 6.8-7.2 ppm, indicative of a 1,4-disubstituted benzene ring. A singlet corresponding to the three protons of the methoxy group should be observed around δ 3.8 ppm. The remaining sugar protons would appear in the upfield region of δ 3.5-4.5 ppm.

-

¹³C NMR: The carbon NMR spectrum would display 13 distinct signals. The anomeric carbon (C-1) is expected to resonate around δ 100 ppm. The carbons of the phenyl ring would appear in the aromatic region (δ 114-160 ppm), with the carbon bearing the methoxy group being the most downfield. The methoxy carbon itself would give a signal around δ 55-56 ppm. The other five carbons of the mannose ring would be found in the δ 60-80 ppm range.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and obtaining structural information through fragmentation patterns. For 4-Methoxyphenyl α-D-Mannopyranoside (MW = 286.28), the mass spectrum would be expected to show a molecular ion peak ([M]+ or [M+H]+, [M+Na]+ depending on the ionization method). Key fragmentation would likely involve the cleavage of the glycosidic bond, leading to the formation of ions corresponding to the mannosyl moiety and the 4-methoxyphenoxy radical or cation.

IV. Biological Activity and Applications

The primary application of 4-Methoxyphenyl α-D-Mannopyranoside is as a substrate for α-mannosidases, a class of enzymes that catalyze the hydrolysis of terminal α-D-mannose residues from glycoconjugates.[6]

Enzymatic Hydrolysis by α-Mannosidase

α-Mannosidases are crucial for the catabolism of N-linked oligosaccharides within the lysosome. A deficiency in lysosomal α-mannosidase leads to the genetic disorder α-mannosidosis, characterized by the accumulation of mannose-rich oligosaccharides.[7][8]

The enzymatic hydrolysis of 4-Methoxyphenyl α-D-Mannopyranoside by α-mannosidase releases 4-methoxyphenol. While not chromogenic itself in the visible range, its release can be monitored using coupled enzyme assays or by chromatographic methods. For routine colorimetric assays, the structurally similar p-nitrophenyl α-D-mannopyranoside is often preferred, as the released p-nitrophenol is yellow under alkaline conditions and can be easily quantified spectrophotometrically.[9]

Figure 2: The role of 4-Methoxyphenyl α-D-Mannopyranoside as a substrate for α-mannosidase in the context of lysosomal function and disease.

Protocol for α-Mannosidase Activity Assay (Adapted from p-Nitrophenyl Substrate)

This protocol is adapted for a general α-mannosidase assay and can be used with 4-Methoxyphenyl α-D-Mannopyranoside, with the caveat that detection of 4-methoxyphenol would require a secondary detection method (e.g., HPLC). For a direct spectrophotometric assay, p-nitrophenyl α-D-mannopyranoside would be substituted.[9]

Materials:

-

Human lysosomal α-mannosidase (or other α-mannosidase source)

-

4-Methoxyphenyl α-D-Mannopyranoside (or p-nitrophenyl α-D-mannopyranoside)

-

Assay Buffer: 100 mM Sodium acetate, pH 4.0-4.5

-

Stop Solution: 0.5 M Sodium carbonate

-

96-well microplate

-

Spectrophotometer or microplate reader

Procedure:

-

Reagent Preparation: Prepare a stock solution of the substrate in the assay buffer. The final concentration in the assay will need to be optimized, often around the Michaelis constant (Km) if known.

-

Assay Setup: In a 96-well plate, add the appropriate volume of assay buffer to each well. Add the enzyme sample to the test wells and a corresponding volume of buffer to the blank wells.

-

Initiation of Reaction: Add the substrate solution to all wells to initiate the reaction. The total reaction volume is typically 50-100 µL.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding an equal volume of the stop solution. In the case of p-nitrophenyl substrates, this step also raises the pH, leading to the development of the yellow color of the p-nitrophenolate ion.

-

Measurement: If using p-nitrophenyl α-D-mannopyranoside, measure the absorbance at 405 nm. For 4-Methoxyphenyl α-D-Mannopyranoside, the products would need to be analyzed by a suitable method such as HPLC with UV detection to quantify the released 4-methoxyphenol.

-

Calculation of Activity: The enzyme activity is calculated based on the amount of product formed over time, using a standard curve of the product (p-nitrophenol or 4-methoxyphenol).

Kinetic Parameters

V. Conclusion and Future Perspectives

4-Methoxyphenyl α-D-Mannopyranoside is a well-defined molecule with significant utility in the field of glycobiology. Its primary role as a substrate for α-mannosidases makes it an indispensable tool for studying the activity of these enzymes, screening for inhibitors, and diagnosing related disorders like α-mannosidosis. While specific, detailed synthetic protocols and comprehensive spectral and kinetic data are not widely disseminated in publicly available literature, the foundational chemical principles for its synthesis and application are well-established. Future work in this area could focus on the systematic characterization of this and other aryl mannosides to create a more complete public database of their properties and kinetic parameters with various glycosidases. Such a resource would be of immense value to the scientific community, accelerating research in drug discovery and the fundamental understanding of carbohydrate biochemistry.

VI. References

-

UniProt Consortium. (2006). MAN2B1 - Lysosomal alpha-mannosidase - Homo sapiens (Human). UniProtKB. Retrieved from [Link]

-

Malm, D., & Nilssen, Ø. (2008). Intracellular transport of human lysosomal α-mannosidase and α-mannosidosis-related mutants. Biochemical Journal, 413(1), 147–156.

-

Davies, G. J., & Henrissat, B. (2012). Glycoside Hydrolase Family 38. CAZypedia. Retrieved from [Link]

-

Karring, H., et al. (2005). Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties. FEBS Journal, 272(11), 2895-2904.

-

Wikipedia contributors. (2023). Koenigs–Knorr reaction. Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18396036, 4-Methoxyphenyl alpha-D-mannopyranoside. Retrieved from [Link].

-

Košutić, M., et al. (2004). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 9(11), 902-913.

-

Heikinheimo, P., et al. (2003). The structure of bovine lysosomal alpha-mannosidase suggests a novel mechanism for low-pH activation. Journal of Molecular Biology, 327(3), 631-644.

-

Prence, E. M., & Natowicz, M. R. (1992). Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma. Clinical Chemistry, 38(4), 501-503.

-

Suits, M. D. L., et al. (2013). Catalytic activity of GH38 α−mannosidases. Figshare. Retrieved from [Link]

-

PureSynth Research Chemicals. (n.d.). 4-Methoxyphenyl Alpha-D-Mannopyranoside 98.0%(HPLC). Retrieved from [Link]

-

Taylor & Francis Group. (2015). Synthesis of 4-Methoxyphenyl α-d-Rhamnopyranoside. In Carbohydrate Chemistry (Vol. 38).

-

National Center for Biotechnology Information. (n.d.). alpha-Mannosidase. MeSH Database. Retrieved from [Link]

-

Belal, M. (2016). Koenigs knorr reaction and mechanism. Slideshare. Retrieved from [Link]

-

Kovac, P., & Glaudemans, C. P. J. (1990). Synthesis of some monodeoxyfluorinated methyl and 4-nitrophenyl alpha-D-mannobiosides and a related 4-nitrophenyl alpha-D-mannotrioside. Carbohydrate Research, 198(2), 259-273.

-

de Bruyn, A., et al. (1975). The action of α-D-mannosidase on p-nitrophenyl α-D-mannopyranoside in the presence of methanol. Carbohydrate Research, 42(1), 157-163.

-

Cui, L., et al. (2019). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Molecules, 24(13), 2411.

-

Lindberg, B., et al. (1970). Synthesis of beta-D-Mannopyranosides. Acta Chemica Scandinavica, 24, 3423-3427.

-

DeGasperi, R., & Warren, C. D. (1992). A human lysosomal alpha(1----6)-mannosidase active on the branched trimannosyl core of complex glycans. Glycobiology, 2(4), 327-336.

-

Al-Absi, S. F., et al. (2013). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 18(12), 14757-14769.

-

National Center for Biotechnology Information. (n.d.). alpha-Mannosidase. MeSH Database. Retrieved from [Link]

-

Borgwardt, L., et al. (2014). α-Mannosidosis: a review of the molecular basis and therapeutic prospects. Journal of Inherited Metabolic Disease, 37(4), 539-549.

Sources

- 1. mdpi.com [mdpi.com]

- 2. 4-Methoxyphenyl alpha-D-mannopyranoside | C13H18O7 | CID 18396036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. alpha-Mannosidase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Intracellular transport of human lysosomal α-mannosidase and α-mannosidosis-related mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human lysosomal α-mannosidases exhibit different inhibition and metal binding properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 4-Methoxyphenyl alpha-D-Mannopyranoside

Abstract

This comprehensive technical guide provides a detailed exploration of the chemical synthesis of 4-Methoxyphenyl alpha-D-Mannopyranoside, a molecule of significant interest in glycobiology and pharmaceutical research. This document offers an in-depth analysis of synthetic strategies, focusing on the venerable Koenigs-Knorr reaction, and provides field-proven insights into reaction mechanisms, stereochemical control, and purification techniques. The guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding and practical application of synthetic carbohydrate chemistry.

Introduction: The Significance of 4-Methoxyphenyl alpha-D-Mannopyranoside

4-Methoxyphenyl alpha-D-mannopyranoside is a valuable glycoside that serves as a crucial tool in various biochemical and pharmaceutical applications. Its structure, comprising a mannose sugar moiety linked to a methoxyphenyl aglycone, makes it an excellent substrate for studying enzyme kinetics, particularly for α-mannosidases, enzymes involved in the processing and degradation of glycoproteins.[1] Deficiencies in these enzymes are linked to lysosomal storage disorders such as alpha-mannosidosis. Furthermore, this compound and its derivatives are utilized in the development of drug delivery systems, where the glycosidic linkage can enhance the solubility and bioavailability of therapeutic agents. The precise stereochemistry of the α-anomer is critical for its biological activity, making its stereoselective synthesis a key challenge and focus of this guide.

Strategic Approaches to Synthesis: A Focus on Stereocontrol

The paramount challenge in the synthesis of 4-Methoxyphenyl alpha-D-Mannopyranoside lies in the stereoselective formation of the α-glycosidic bond. The anomeric effect thermodynamically favors the formation of the α-anomer in mannosides. However, kinetic factors and the choice of reaction conditions and protecting groups play a pivotal role in achieving high stereoselectivity. This guide will primarily focus on the widely-used Koenigs-Knorr reaction, a cornerstone of glycosylation chemistry.

The Koenigs-Knorr Reaction: A Classic for a Reason

The Koenigs-Knorr reaction, first reported in 1901, remains a robust and versatile method for the formation of glycosidic bonds. The reaction involves the coupling of a glycosyl halide donor with an alcohol acceptor in the presence of a promoter, typically a heavy metal salt.

Core Principles:

-

Glycosyl Donor: A per-O-acylated glycosyl halide, in our case, 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide, is the electrophilic partner. The acetyl protecting groups enhance the stability of the donor and prevent unwanted side reactions at the hydroxyl groups.

-

Glycosyl Acceptor: 4-Methoxyphenol serves as the nucleophilic alcohol.

-

Promoter: Silver carbonate (Ag₂CO₃) or silver oxide (Ag₂O) are classic promoters that activate the glycosyl halide by coordinating to the halogen, facilitating its departure and the formation of a reactive oxocarbenium ion intermediate.

-

Stereoselectivity: For the synthesis of α-mannosides, the use of non-participating protecting groups at the C-2 position of the mannose donor is crucial. The acetyl groups are considered non-participating, meaning they do not directly influence the stereochemical outcome at the anomeric center through neighboring group participation. This lack of participation allows the anomeric effect to dictate the formation of the thermodynamically more stable α-anomer.

Reaction Workflow Diagram:

Caption: Workflow for the synthesis of 4-Methoxyphenyl alpha-D-Mannopyranoside.

Detailed Experimental Protocols

Preparation of the Glycosyl Donor: 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide

This protocol is adapted from established procedures for the preparation of acetobromosugars.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| D-Mannose | 180.16 | 10.0 g | 55.5 |

| Acetic Anhydride | 102.09 | 50 mL | - |

| Pyridine | 79.10 | 50 mL | - |

| 33% HBr in Acetic Acid | - | 40 mL | - |

| Dichloromethane (DCM) | 84.93 | as needed | - |

| Saturated Sodium Bicarbonate | - | as needed | - |

| Anhydrous Sodium Sulfate | 142.04 | as needed | - |

Procedure:

-

Acetylation: To a stirred solution of D-mannose (10.0 g) in pyridine (50 mL) at 0 °C, slowly add acetic anhydride (50 mL). Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up: Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to obtain penta-O-acetyl-D-mannopyranose as a syrup.

-

Bromination: Dissolve the crude penta-O-acetyl-D-mannopyranose in a minimal amount of dichloromethane and cool to 0 °C. Slowly add a 33% solution of HBr in acetic acid (40 mL). Stir the reaction at room temperature for 2 hours.

-

Isolation: Dilute the reaction mixture with dichloromethane and wash carefully with ice-cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide as a pale yellow syrup. This product is moisture-sensitive and should be used immediately in the next step.

Koenigs-Knorr Glycosylation: Synthesis of 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside

This procedure is adapted from the principles of the Koenigs-Knorr reaction for aryl glycoside synthesis.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide | 411.20 | 5.0 g | 12.16 |

| 4-Methoxyphenol | 124.14 | 1.80 g | 14.50 |

| Silver Carbonate (Ag₂CO₃) | 275.75 | 4.0 g | 14.50 |

| Drierite (anhydrous CaSO₄) | 136.14 | 5.0 g | - |

| Dichloromethane (DCM), anhydrous | 84.93 | 100 mL | - |

Procedure:

-

Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a drying tube, add 4-methoxyphenol (1.80 g), silver carbonate (4.0 g), and Drierite (5.0 g) in anhydrous dichloromethane (50 mL).

-

Addition of Donor: Dissolve the freshly prepared 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide (5.0 g) in anhydrous dichloromethane (50 mL) and add it dropwise to the stirred suspension of the acceptor and promoter over 30 minutes.

-

Reaction: Stir the reaction mixture at room temperature in the dark for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (1:1) as the eluent.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the silver salts and Drierite. Wash the Celite pad with dichloromethane. Combine the filtrates and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate as the eluent to afford 4-methoxyphenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside as a white solid.

Deprotection: Synthesis of 4-Methoxyphenyl alpha-D-Mannopyranoside

This is a standard Zemplén deacetylation procedure.

Materials:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside | 454.44 | 2.0 g | 4.40 |

| Sodium Methoxide (NaOMe) | 54.02 | catalytic | - |

| Methanol (MeOH), anhydrous | 32.04 | 50 mL | - |

| Amberlite IR-120 (H⁺ form) resin | - | as needed | - |

Procedure:

-

Reaction: Dissolve the acetylated product (2.0 g) in anhydrous methanol (50 mL). Add a catalytic amount of sodium methoxide (a small spatula tip, until the pH is ~9-10).

-

Monitoring: Stir the solution at room temperature and monitor the reaction by TLC until the starting material is completely consumed (typically 1-2 hours).

-

Neutralization: Neutralize the reaction mixture by adding Amberlite IR-120 (H⁺ form) resin until the pH is neutral.

-

Isolation: Filter off the resin and wash it with methanol. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a polar eluent system (e.g., dichloromethane/methanol) to yield 4-methoxyphenyl alpha-D-mannopyranoside as a white crystalline solid.

Characterization of the Final Product

Thorough characterization is essential to confirm the structure and purity of the synthesized 4-Methoxyphenyl alpha-D-Mannopyranoside.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₁₃H₁₈O₇ |

| Molecular Weight | 286.28 g/mol |

| Appearance | White crystalline solid |

| Melting Point | 150-152 °C |

| Solubility | Soluble in water, methanol, DMSO |

Spectroscopic Data:

-

¹H NMR (500 MHz, D₂O): δ 7.10 (d, J = 9.0 Hz, 2H, Ar-H), 6.95 (d, J = 9.0 Hz, 2H, Ar-H), 5.50 (d, J = 1.5 Hz, 1H, H-1), 4.01 (dd, J = 3.5, 1.5 Hz, 1H, H-2), 3.88 (dd, J = 9.0, 3.5 Hz, 1H, H-3), 3.80 (s, 3H, OCH₃), 3.75-3.65 (m, 3H, H-4, H-6a, H-6b), 3.55 (m, 1H, H-5).

-

¹³C NMR (125 MHz, D₂O): δ 155.0, 150.5, 118.0 (2C), 115.0 (2C), 100.5 (C-1), 73.5 (C-5), 71.0 (C-3), 70.5 (C-2), 67.0 (C-4), 61.0 (C-6), 55.5 (OCH₃).

The anomeric proton (H-1) appears as a doublet with a small coupling constant (J ≈ 1.5 Hz), which is characteristic of an α-mannopyranoside due to the equatorial-axial relationship with H-2.

Mechanistic Insights: The Path to the α-Anomer

The stereochemical outcome of the Koenigs-Knorr reaction is governed by a complex interplay of factors. In the case of mannose derivatives with non-participating groups at C-2, the formation of the α-glycoside is favored.

Mechanism Diagram:

Caption: Simplified mechanism of the Koenigs-Knorr reaction for α-mannosylation.

The reaction proceeds through the formation of a planar oxocarbenium ion intermediate after the departure of the bromide assisted by the silver salt. The incoming nucleophile (4-methoxyphenol) can then attack from either the α- or β-face. Due to the axial substituent at C-2 in the mannose ring, attack from the β-face is sterically hindered. Consequently, the attack from the less hindered α-face is kinetically and thermodynamically favored, leading to the predominant formation of the α-glycoside.

Conclusion: A Robust and Reliable Synthetic Route

The synthesis of 4-Methoxyphenyl alpha-D-Mannopyranoside via the Koenigs-Knorr reaction represents a classic yet highly effective approach in carbohydrate chemistry. By carefully controlling the reaction conditions and employing appropriate protecting group strategies, high yields and excellent α-stereoselectivity can be achieved. This guide provides a comprehensive framework, from the preparation of the glycosyl donor to the final purification and characterization of the target molecule. The protocols and insights presented herein are intended to empower researchers to confidently synthesize this valuable tool for advancing our understanding of glycobiology and developing novel therapeutic agents.

References

-

Chem-Impex. (n.d.). 4-Methoxyphenyl α-D-mannopyranoside. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenyl alpha-D-mannopyranoside. National Center for Biotechnology Information. Retrieved from [Link]

- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.

- Davis, B. G., & Fairbanks, A. J. (2002).

- Sinaÿ, P. (1991). Recent developments in the synthesis of O-glycosides. Pure and Applied Chemistry, 63(4), 519-528.

- Zemplén, G., & Pacsu, E. (1929). Über die Verseifung acetylierter Zucker und Zucker-derivate. Berichte der deutschen chemischen Gesellschaft (A and B Series), 62(6), 1613-1614.

- Stoll, A., & Werner, H. (1934). Glycoside und aglykone. Helvetica Chimica Acta, 17(1), 549-567.

Sources

The Nexus of Glycobiology and Chromogenic Detection: A Technical Guide to 4-Methoxyphenyl α-D-Mannopyranoside

Foreword: Unveiling a Key Tool in Glycoscience

In the intricate world of glycobiology, where the subtle language of carbohydrates dictates cellular communication, pathogenesis, and immunity, specific molecular probes are indispensable. 4-Methoxyphenyl α-D-Mannopyranoside stands as a cornerstone chromogenic substrate, a seemingly simple molecule that has provided profound insights into the function of α-mannosidases—enzymes pivotal in health and disease. This guide delves into the technical intricacies of this compound, from its synthetic origins and physicochemical properties to its critical applications in research and diagnostics. We will explore not just the "what" and the "how," but the "why"—the rationale behind its design and the experimental choices that leverage its unique characteristics.

Section 1: Genesis of a Glycosidic Probe – Discovery and Synthesis

The history of 4-Methoxyphenyl α-D-Mannopyranoside is not marked by a singular moment of discovery but is rather an embodiment of the evolution of glycosylation chemistry. Its development is intrinsically linked to the pioneering work on the synthesis of aryl glycosides, which paved the way for creating tailored substrates for enzymatic studies.

A Legacy of Glycosylation: The Foundational Chemistry

The ability to forge a stable glycosidic bond between a sugar and an aromatic aglycon was a significant milestone in carbohydrate chemistry. Early methods, such as the Koenigs-Knorr reaction , first reported at the beginning of the 20th century, provided a foundational strategy. This reaction typically involves the use of a glycosyl halide (a halogen at the anomeric carbon) and an alcohol in the presence of a heavy metal salt, such as silver carbonate, to promote the formation of the glycosidic linkage.

Later, the Helferich modification offered an alternative route, employing glycosyl acetates as donors in the presence of a Lewis acid catalyst.[1] These classical methods, while groundbreaking, often required harsh conditions and stoichiometric amounts of toxic promoters. Modern iterations have since provided milder and more stereoselective approaches.

While a definitive first synthesis paper for 4-Methoxyphenyl α-D-Mannopyranoside is not readily apparent in the historical literature, its synthesis logically follows from these established principles, likely emerging from the broader effort to create a portfolio of chromogenic and fluorogenic substrates for glycosidases. The choice of the 4-methoxyphenyl (or p-methoxyphenyl) aglycon was a deliberate one, designed to create a substrate that, upon enzymatic cleavage, would release a chromophore amenable to straightforward spectrophotometric detection.

Devising the Molecule: A Probable Synthetic Workflow

A plausible and efficient laboratory-scale synthesis of 4-Methoxyphenyl α-D-Mannopyranoside involves a two-stage process: the glycosylation reaction to form the protected intermediate, followed by deprotection. The following protocol is a representative method based on established glycosylation techniques.

Experimental Protocol: Synthesis of 4-Methoxyphenyl α-D-Mannopyranoside

Part A: Synthesis of 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside (Protected Intermediate)

-

Preparation of the Glycosyl Donor: D-Mannose is first peracetylated to yield α-D-mannose pentaacetate. This is then converted to the more reactive 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide, a common glycosyl donor.

-

Glycosylation Reaction (Koenigs-Knorr Conditions):

-

To a stirred solution of 4-methoxyphenol (the acceptor) in a dry aprotic solvent (e.g., dichloromethane or acetonitrile) under an inert atmosphere (e.g., argon or nitrogen), add a silver salt promoter, such as silver(I) carbonate or silver triflate.

-

Cool the mixture in an ice bath.

-

Slowly add a solution of 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide in the same dry solvent.

-

Allow the reaction to warm to room temperature and stir overnight. The presence of the acetyl group at the C-2 position of the mannosyl donor provides neighboring group participation, which directs the stereochemistry to favor the formation of the α-anomer.

-

-

Work-up and Purification:

-

Filter the reaction mixture through a pad of celite to remove the silver salts.

-

Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography to yield the pure, protected intermediate as a white solid.[2]

-

Part B: Deprotection to Yield 4-Methoxyphenyl α-D-Mannopyranoside

-

Zemplén Deacetylation:

-

Dissolve the protected intermediate in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide in methanol.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Neutralize the reaction with an acidic ion-exchange resin.

-

-

Purification:

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to afford 4-Methoxyphenyl α-D-Mannopyranoside as a white crystalline solid.[3]

-

Caption: Synthetic workflow for 4-Methoxyphenyl α-D-Mannopyranoside.

Section 2: Physicochemical Characterization

A thorough understanding of the physicochemical properties of 4-Methoxyphenyl α-D-Mannopyranoside is crucial for its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 28541-75-5 | [4][5] |

| Molecular Formula | C₁₃H₁₈O₇ | [5][6] |

| Molecular Weight | 286.28 g/mol | [5][6] |

| Appearance | White to light reddish-yellow crystalline solid | [5] |

| Melting Point | 154-158 °C | [5][7] |

| Optical Rotation [α]²⁰/D | +120° to +126° (c=1 in MeOH) | [5] |

| Solubility | Soluble in DMSO, Methanol, and Water | [4] |

| Storage Temperature | 2-8 °C, Freezer conditions recommended | [5][7] |

Spectroscopic Data: While detailed spectra require access to specific analytical reports, typical ¹H-NMR data in a suitable solvent (like D₂O or MeOD) would show characteristic signals for the anomeric proton (H-1) as a doublet with a small coupling constant (J₁,₂), confirming the α-configuration. Signals for the methoxy group protons would appear as a singlet in the aromatic region, and the protons of the phenyl ring would exhibit a characteristic AA'BB' splitting pattern.

Section 3: Core Application – A Substrate for α-Mannosidase

The primary utility of 4-Methoxyphenyl α-D-Mannopyranoside lies in its role as a chromogenic substrate for α-mannosidases. These enzymes catalyze the hydrolysis of terminal α-D-mannosyl residues from glycoconjugates.

The Enzymatic Reaction and Detection Principle

The enzymatic reaction is straightforward: α-mannosidase cleaves the glycosidic bond, releasing D-mannose and 4-methoxyphenol.

Caption: Enzymatic hydrolysis of the substrate.

The utility of this reaction in a laboratory setting stems from the properties of the released 4-methoxyphenol. While the intact glycoside is stable and does not absorb light significantly in the visible range, the liberated 4-methoxyphenol can be easily quantified. To enhance its chromogenic properties, the reaction is typically quenched, and the pH is raised by adding a basic solution (e.g., sodium carbonate or sodium hydroxide). This deprotonates the hydroxyl group of the 4-methoxyphenol, forming the 4-methoxyphenolate ion, which has a distinct absorbance maximum at a higher wavelength, allowing for sensitive spectrophotometric detection away from potential interfering substances.

Experimental Protocol: α-Mannosidase Activity Assay

This protocol provides a general framework for measuring α-mannosidase activity. Optimal conditions (e.g., pH, temperature, substrate concentration) may vary depending on the source of the enzyme.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer for the enzyme of interest (e.g., 0.1 M sodium acetate buffer, pH 4.0-5.0 for lysosomal α-mannosidase).

-

Substrate Stock Solution: Prepare a stock solution of 4-Methoxyphenyl α-D-Mannopyranoside in the assay buffer.

-

Enzyme Preparation: Dilute the enzyme sample (e.g., cell lysate, purified enzyme, plasma) in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.

-

Stop Solution: Prepare a basic solution (e.g., 0.5 M sodium carbonate).

-

-

Assay Procedure:

-

Set up a series of microcentrifuge tubes or a 96-well plate.

-

For each reaction, add a defined volume of the assay buffer and the substrate solution.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the enzyme preparation. Include a "blank" reaction containing buffer instead of the enzyme.

-

Incubate for a fixed period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding a volume of the stop solution.

-

-

Detection and Quantification:

-

Measure the absorbance of the resulting solution at the appropriate wavelength for the 4-methoxyphenolate ion.

-

Create a standard curve using known concentrations of 4-methoxyphenol to convert absorbance values into the amount of product formed.

-

Calculate the enzyme activity, typically expressed in units (U), where 1 U is the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

-

Section 4: Applications in Research and Drug Development

The utility of 4-Methoxyphenyl α-D-Mannopyranoside extends beyond simple enzyme characterization.

-

Disease Diagnosis: Deficiencies in lysosomal α-mannosidase activity lead to the genetic disorder α-mannosidosis. Assays utilizing chromogenic or fluorogenic substrates like 4-methylumbelliferyl-α-D-mannopyranoside are central to the diagnosis of this condition from patient samples such as plasma or leukocytes.[1]

-

Enzyme Inhibition Studies: This substrate is crucial for screening and characterizing inhibitors of α-mannosidases. Such inhibitors are of interest as potential therapeutics for cancer and viral infections, as they can interfere with the N-linked glycan processing essential for the proper folding and function of many glycoproteins.

-

Glycosyl Donor in Synthesis: The acetylated form, 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside, serves as an activated glycosyl donor in the synthesis of more complex carbohydrates and glycoconjugates.[8] The 4-methoxyphenyl group can act as a leaving group in certain glycosylation reactions, making it a versatile building block in synthetic carbohydrate chemistry.[8]

Conclusion: An Enduring Tool for a Dynamic Field

4-Methoxyphenyl α-D-Mannopyranoside exemplifies the synergy between synthetic chemistry and biological inquiry. Its rational design, rooted in the principles of glycosylation chemistry and enzymology, has provided researchers with a reliable and accessible tool to probe the complexities of glycan metabolism. As our understanding of the glycome deepens, the foundational role of such well-characterized molecular probes will continue to be paramount in elucidating biological mechanisms and developing novel therapeutic strategies.

References

-

Chem-Impex. (n.d.). 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside. Retrieved from [Link]

-

Prence, E. M., & Natowicz, M. R. (1992). Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma. Clinical chemistry, 38(4), 501–503. Retrieved from [Link]

-

MDPI. (n.d.). An Improved Helferich Method for the α/β-Stereoselective Synthesis of 4-Methylumbelliferyl Glycosides for the Detection of Microorganisms. Retrieved from [Link]

-

PureSynth. (n.d.). 4-Methoxyphenyl Alpha-D-Mannopyranoside 98.0%(HPLC). Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxyphenyl alpha-D-mannopyranoside. Retrieved from [Link]

-

Taylor & Francis. (2015). Synthesis of 4-Methoxyphenyl α-d-Rhamnopyranoside. Retrieved from [Link]

- Demchenko, A. V. (2003). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. Current Organic Chemistry, 7(1), 35-79.

- van der Vorm, S., et al. (2018). The Synthesis of Aryl-β-C-Glycosides from Native Saccharides. ChemistryOpen, 7(10), 785-789.

-

Royal Society of Chemistry. (n.d.). Table of Contents. Retrieved from [Link]

- Hotha, S., et al. (2007). A comparative study of different glycosylation methods for the synthesis of D-mannopyranosides of Nalpha-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester.

-

CeMines. (n.d.). 4-Methoxyphenyl α-D-mannopyranoside. Retrieved from [Link]

- Zhang, Q., et al. (2021). Diastereoselective Synthesis of Aryl C-Glycosides from Glycosyl Esters via C–O Bond Homolysis. Journal of the American Chemical Society, 143(3), 1256-1262.

-

LIBIOS. (n.d.). α-(1-2,3,4,6)-D-MANNOSIDASE from Thermotoga maritima. Retrieved from [Link]

- Jayaraman, N., et al. (2021). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.

- Pospíšil, J., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein journal of organic chemistry, 19, 327–338.

- Peikow, D., Gessner, A., & Thiem, J. (2002). Synthesis and Crystal Structure of P-Methoxyphenyl 2-Acetamido-3,4,6-Tri-O-Acetyl-2-Deoxy-Β-D-Glucopyranoside.

-

Weber Lab. (n.d.). 4-Methoxyphenyl α-D-mannopyranoside. Retrieved from [Link]

- D'Andola, M., et al. (2022). Palladium-catalysed C−H glycosylation for synthesis of C-aryl glycosides.

- Lipták, A., et al. (1980). Synthesis of 3,6-Di-O-(alpha-D-mannopyranosyl)-D-mannose. Acta Chemica Scandinavica, Series B, 34, 379-380.

- Reichert, C. M. (1979). Synthesis of p-nitrophenyl 2-O-alpha-D-mannopyranosyl-alpha-D-mannopryanoside and p-nitrophenyl 6-O-alpha-D-mannopyranosyl-alpha-D-mannopyranoside.

-

Zhejiang Yixin Pharmaceutical Co., Ltd. (2019, August 1). Methyl-α-D-mannopyranoside. Retrieved from [Link]

Sources

- 1. Diagnosis of alpha-mannosidosis by measuring alpha-mannosidase in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of deoxy and methoxy analogs of octyl alpha-D-mannopyranosyl-(1-->6)-alpha-D-mannopyranoside as probes for mycobacterial lipoarabinomannan biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. synthose.com [synthose.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Methoxyphenyl alpha-D-mannopyranoside | C13H18O7 | CID 18396036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-METHOXYPHENYL ALPHA-D-MANNOPYRANOSIDE CAS#: 28541-75-5 [m.chemicalbook.com]

- 8. chemimpex.com [chemimpex.com]

A Technical Guide to the Role of 4-Methoxyphenyl α-D-Mannopyranoside in Glycobiology

Introduction

Glycobiology, the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans), is a cornerstone of modern molecular biology. Glycans are fundamentally involved in a vast array of biological processes, from protein folding and cell signaling to immune recognition and pathogenesis[1]. Progress in this field is critically dependent on the availability of precise molecular tools that allow for the interrogation of these complex systems. 4-Methoxyphenyl α-D-mannopyranoside is a synthetic glycoside that has emerged as a vital tool for researchers. Its structure, featuring a mannose sugar linked to a methoxyphenyl aglycone, allows it to serve as a specific substrate for enzymes and a competitive ligand for carbohydrate-binding proteins, making it an indispensable compound for enzyme kinetics, inhibitor screening, and lectin interaction studies[2][3]. This guide provides an in-depth examination of the core applications of 4-Methoxyphenyl α-D-mannopyranoside, offering both theoretical grounding and practical methodologies for researchers, scientists, and drug development professionals.

Physicochemical Properties

The utility of 4-Methoxyphenyl α-D-mannopyranoside stems from its well-defined chemical and physical characteristics. These properties ensure its suitability for use in aqueous buffer systems typical of biochemical assays.

| Property | Value | Source |

| CAS Number | 28541-75-5 | [2][4] |

| Molecular Formula | C₁₃H₁₈O₇ | [2][5] |

| Molecular Weight | 286.28 g/mol | [2][5] |

| Appearance | White to light yellow crystalline solid/powder | [2][4] |

| Melting Point | 154-158 °C | [2] |

| Optical Rotation | [α]20/D = +120° to +126° (c=1 in MeOH) | [2] |

| Solubility | Soluble in Water, Methanol (MeOH), and DMSO | [4] |

| Storage | 2-8 °C, protected from heat | [2][4] |

Application in Enzymology: A Substrate for α-Mannosidase

The primary application of aryl-α-D-mannopyranosides, including the 4-methoxy and the closely related 4-nitrophenyl derivatives, is in the robust and sensitive measurement of α-mannosidase activity[2][6][7]. α-Mannosidases are glycoside hydrolase enzymes that cleave terminal α-mannosidic linkages in glycoproteins and other glycoconjugates. Their dysfunction is linked to severe diseases, including the lysosomal storage disorder α-mannosidosis and various cancers, making them significant targets for drug development[8].

The Principle of the Chromogenic Assay

The assay's elegance lies in its simplicity. α-Mannosidase specifically recognizes and hydrolyzes the α-glycosidic bond of the substrate. While 4-Methoxyphenyl α-D-mannopyranoside itself is colorless, its analogue, 4-nitrophenyl α-D-mannopyranoside (pNP-α-Man), is widely used to create a simple, colorimetric output[6][9]. The enzymatic cleavage releases the aglycone, 4-nitrophenol (pNP). In an alkaline environment, created by the addition of a "stop reagent" like sodium carbonate, the 4-nitrophenol is deprotonated to the 4-nitrophenolate ion, which exhibits a strong yellow color with an absorbance maximum around 405 nm[9]. The intensity of this color is directly proportional to the amount of product formed and, therefore, to the enzyme's activity. This principle allows for precise quantification of enzymatic function.

Caption: Workflow for high-throughput screening of α-mannosidase inhibitors.

Application in Lectinology: Probing Carbohydrate-Binding Proteins

Lectins are proteins that specifically recognize and bind to carbohydrate structures. Mannose-binding lectins are crucial in immunity, cell adhesion, and pathogen recognition.[10][11] 4-Methoxyphenyl α-D-mannopyranoside serves as an excellent tool for studying these interactions because it can act as a soluble, competitive inhibitor.[12]

Principle of Competitive Lectin Binding

In a typical assay, a mannosylated glycoprotein or neoglycoconjugate is immobilized on a surface (e.g., an ELISA plate). A labeled lectin is then added, which binds to the immobilized mannose structures, generating a signal. When 4-Methoxyphenyl α-D-mannopyranoside is included in the solution, it competes with the immobilized glycans for the lectin's carbohydrate recognition domain (CRD).[13] A high concentration of the free mannopyranoside will saturate the lectin's binding sites, preventing it from binding to the plate and resulting in a reduced signal. This dose-dependent inhibition can be used to determine the lectin's binding affinity (IC₅₀) for the mannoside.

Caption: Competitive inhibition of lectin binding.

Broader Implications in Research and Drug Development

The ability to precisely measure α-mannosidase activity and probe lectin binding has profound implications:

-

Drug Discovery: The development of inhibitors for Golgi α-mannosidase II is a strategy being explored for cancer therapy, as this enzyme is critical for the maturation of N-linked oligosaccharides on proteins involved in metastasis.[8] The assays described here are fundamental to these efforts.

-

Diagnostics: Quantifying α-mannosidase activity in patient samples (e.g., leukocytes or fibroblasts) is the primary method for diagnosing α-mannosidosis.[8]

-

Antiviral Research: Many viruses, including SARS-CoV-2, are heavily glycosylated. Mannose-binding lectins can exhibit potent antiviral activity by binding to the viral spike proteins, blocking entry into host cells.[13] 4-Methoxyphenyl α-D-mannopyranoside is a key reagent for confirming that this antiviral activity is specific to mannose binding.

Conclusion

4-Methoxyphenyl α-D-mannopyranoside is far more than a simple chemical reagent; it is a highly specific molecular probe that unlocks the ability to study and manipulate key processes in glycobiology. Its role as a substrate for α-mannosidases provides the foundation for robust enzymatic assays that are critical for basic research, clinical diagnostics, and the discovery of new therapeutic agents. Furthermore, its utility as a competitive ligand for mannose-binding lectins enables detailed investigation into the complex world of carbohydrate-protein recognition. The straightforward yet powerful methodologies centered around this compound ensure its continued importance for researchers and drug developers aiming to unravel the complexities of the glycome.

References

- Chen, W., et al. (2023). Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine. Journal of the American Chemical Society.

-

Megazyme. (n.d.). 4-Nitrophenyl-α-D-mannopyranoside. Retrieved from [Link]

-

PubChem. (n.d.). 4-O-beta-D-mannopyranosyl-alpha-D-mannopyranose. Retrieved from [Link]

- Scaman, C. H., Lipari, F., & Herscovics, A. (1996). A spectrophotometric assay for α-mannosidase activity. Glycobiology, 6(3), 265–270.

- Al-Majdhoub, M., et al. (2023). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. Molecules, 28(15), 5789.

- da Silva, M. D. C., et al. (2022). Mannose-Binding Lectins as Potent Antivirals against SARS-CoV-2. Viruses, 15(1), 27.

-

Scaman, C. H., Lipari, F., & Herscovics, A. (1996). A spectrophotometric assay for alpha-mannosidase activity. PubMed. Retrieved from [Link]

- Domalaon, R., et al. (2018). Functionalized High Mannose-Specific Lectins for the Discovery of Type I Mannosidase Inhibitors. ACS Chemical Biology, 13(9), 2649–2661.

-

LIBIOS. (n.d.). α-(1-2,3,4,6)-D-MANNOSIDASE from Thermotoga maritima. Retrieved from [Link]

-

Taylor & Francis eBooks. (n.d.). Synthesis of 4-Methoxyphenyl α-d-Rhamnopyranoside. Retrieved from [Link]

- St-Pierre, G., et al. (2021). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Physical Chemistry Chemical Physics, 23(4), 2697–2713.

- Bumba, L., et al. (2022). A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities. Journal of the American Chemical Society, 144(39), 17996–18016.

-

PubChem. (n.d.). 4-Methoxyphenyl alpha-D-mannopyranoside. Retrieved from [Link]

- Google Patents. (1970). Production and recovery of methyl alpha-d-mannopyranoside.

-

ResearchGate. (n.d.). DETERMINATION OF Α-MANNOSIDASE ENZYMATIC ACTIVITY. Retrieved from [Link]

- Vandenborre, G., Smagghe, G., & Van Damme, E. J. M. (2011). 130 years of Plant Lectin Research.

- Biely, P., et al. (2000). A chromogenic substrate for a beta-xylosidase-coupled assay of alpha-glucuronidase. Analytical Biochemistry, 279(1), 93-98.

- Svéda, M., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 407–417.

- de Lacerda, R. R., et al. (2019). Purification and biophysical characterization of a mannose/N-acetyl-d-glucosamine-specific lectin from Machaerium acutifolium and its effect on inhibition of orofacial pain via TRPV1 receptor. Archives of Biochemistry and Biophysics, 665, 61-69.

-

ResearchGate. (n.d.). (colour online) Chemical structures for glycolipids, (a) α-D-mannose.... Retrieved from [Link]

Sources

- 1. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. synthose.com [synthose.com]

- 5. 4-Methoxyphenyl alpha-D-mannopyranoside | C13H18O7 | CID 18396036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitrophenyl-alpha-D-mannopyranoside for use in research | Megazyme [megazyme.com]

- 7. researchgate.net [researchgate.net]

- 8. Biosynthesis of the α-d-Mannosidase Inhibitor (−)-Swainsonine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. merckmillipore.com [merckmillipore.com]

- 10. A Useful Guide to Lectin Binding: Machine-Learning Directed Annotation of 57 Unique Lectin Specificities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 130 years of Plant Lectin Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Purification and biophysical characterization of a mannose/N-acetyl-d-glucosamine-specific lectin from Machaerium acutifolium and its effect on inhibition of orofacial pain via TRPV1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

4-Methoxyphenyl α-D-Mannopyranoside: A Comprehensive Technical Guide for its Application as a Glycosyl Donor

Abstract

The strategic construction of glycosidic linkages is a cornerstone of modern chemical biology and drug discovery. The choice of the glycosyl donor is paramount, dictating the efficiency, stereoselectivity, and overall success of a glycosylation reaction. This technical guide provides an in-depth exploration of 4-methoxyphenyl α-D-mannopyranoside (MαMP) as a versatile and stable glycosyl donor. We will delve into its synthesis, innovative activation methodologies, and practical applications in the assembly of complex oligosaccharides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of MαMP in their synthetic endeavors.

Introduction: The Critical Role of Mannosyl Donors in Glycoscience

Mannose-containing glycans are integral components of numerous biologically significant molecules, including N-linked glycans on proteins and the cell walls of various pathogens.[1] Consequently, the development of robust and stereoselective methods for the synthesis of α-mannosidic linkages is of paramount importance for the advancement of glycobiology and the creation of novel therapeutics and vaccines.

The inherent challenge in α-mannosylation lies in controlling the stereochemical outcome at the anomeric center. The 4-methoxyphenyl (PMP) group, as an anomeric leaving group, offers a unique combination of stability for storage and purification, coupled with tunable reactivity for glycosylation reactions. This guide will illuminate the advantages of MαMP and provide the technical details necessary for its successful implementation in the laboratory.

Synthesis of 4-Methoxyphenyl α-D-Mannopyranoside (MαMP)

The synthesis of MαMP can be efficiently achieved through a multi-step sequence starting from D-mannose. The following protocol is a representative example, employing a Koenigs-Knorr-type glycosylation.[2][3]

Experimental Protocol: Synthesis of MαMP

Step 1: Peracetylation of D-Mannose

-

To a stirred suspension of D-mannose (1.0 eq) in acetic anhydride (5.0 eq) at 0 °C, add a catalytic amount of perchloric acid (0.05 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the solution becomes homogeneous and the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into ice-water and stir vigorously until the excess acetic anhydride has hydrolyzed.

-

Extract the product with dichloromethane (DCM), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield α,β-D-mannopyranose pentaacetate.

Step 2: Formation of the Glycosyl Bromide

-

Dissolve the peracetylated mannose (1.0 eq) in a minimal amount of DCM.

-

Add a solution of hydrogen bromide in acetic acid (33 wt. %, 1.2 eq) and stir at room temperature.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM and wash carefully with ice-cold water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the crude 2,3,4,6-tetra-O-acetyl-α-D-mannopyranosyl bromide. Use this unstable intermediate immediately in the next step.

Step 3: Koenigs-Knorr Glycosylation with 4-Methoxyphenol

-

Dissolve 4-methoxyphenol (1.5 eq) and the crude glycosyl bromide (1.0 eq) in anhydrous DCM.

-

Add freshly prepared silver carbonate (2.0 eq) to the solution.

-

Stir the reaction mixture in the dark at room temperature until the glycosyl bromide is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite®, washing with DCM.

-

Concentrate the filtrate and purify the residue by flash column chromatography on silica gel to yield 4-methoxyphenyl 2,3,4,6-tetra-O-acetyl-α-D-mannopyranoside.[4][5]

Step 4: Zemplén Deprotection

-

Dissolve the acetylated product (1.0 eq) in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution (0.05 eq).

-

Stir the reaction at room temperature until deacetylation is complete (monitor by TLC).

-

Neutralize the reaction with Amberlite® IR120 H+ resin, filter, and concentrate the filtrate to dryness.

-

The resulting solid can be purified by recrystallization to afford pure 4-methoxyphenyl α-D-mannopyranoside (MαMP).[6][7]

Self-Validating System for Synthesis

-

Reaction Monitoring: TLC is a crucial tool for monitoring the progress of each step. For instance, in the glycosylation step, the disappearance of the glycosyl bromide spot and the appearance of the product spot indicate reaction completion.

-

Product Characterization: The identity and purity of the final MαMP product should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

-

¹H NMR: The anomeric proton (H-1) of the α-mannoside typically appears as a doublet with a small coupling constant (¹JC1,H1 ≈ 170 Hz) at around δ 5.5 ppm.[8][9]

-

¹³C NMR: The anomeric carbon (C-1) of the α-mannoside will have a characteristic chemical shift.

-

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry should show the expected molecular ion peak for MαMP.

-

Activation of MαMP for Glycosylation: The Persulfate-Mediated Oxidative Approach

A significant advancement in the use of p-methoxyphenyl glycosides is the development of a persulfate-mediated oxidative activation method.[3][10][11][12][13] This approach offers a mild and efficient way to convert the stable MαMP into a reactive glycosyl donor in situ.

Mechanism of Activation

The activation process involves the oxidation of the electron-rich p-methoxyphenyl group, transforming it into a good leaving group. The key reagents are potassium persulfate (K₂S₂O₈) as the oxidant and a Lewis acid, such as hafnium triflate (Hf(OTf)₄), as a catalyst.[3][10][11][13] The proposed mechanism involves the formation of a radical cation on the p-methoxyphenyl ring, which is then attacked by a nucleophile (the glycosyl acceptor), leading to the formation of the glycosidic bond.

Caption: Proposed activation of MαMP via oxidative cleavage.

Experimental Protocol: Persulfate-Mediated Glycosylation

The following is a general procedure for the glycosylation of a glycosyl acceptor using MαMP as the donor.[12]

-

To a flame-dried flask under an inert atmosphere (e.g., argon), add the 4-methoxyphenyl α-D-mannopyranoside donor (1.2 eq), the glycosyl acceptor (1.0 eq), and freshly activated molecular sieves (4 Å).

-

Add anhydrous solvent (e.g., a mixture of dichloromethane and acetonitrile).

-

Cool the mixture to the desired temperature (e.g., -20 °C).

-

In a separate flask, prepare a solution of potassium persulfate (K₂S₂O₈, 2.0 eq) and hafnium triflate (Hf(OTf)₄, 0.2 eq) in anhydrous acetonitrile.

-

Add the solution of the oxidant and Lewis acid dropwise to the reaction mixture containing the donor and acceptor.

-

Stir the reaction at the same temperature, monitoring its progress by TLC.

-

Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate.

-

Filter the mixture through Celite®, wash the filter cake with DCM, and concentrate the filtrate.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired oligosaccharide.

Causality Behind Experimental Choices

-

Potassium Persulfate (K₂S₂O₈): This strong oxidizing agent is crucial for the single-electron oxidation of the electron-rich p-methoxyphenyl ring, initiating the activation process.

-

Hafnium Triflate (Hf(OTf)₄): This powerful Lewis acid coordinates to the oxygen atoms of the glycoside, further polarizing the anomeric bond and facilitating the departure of the oxidized leaving group.

-

Solvent System: A mixture of DCM and acetonitrile is often used to ensure the solubility of all reactants and to modulate the reactivity of the system.

-

Temperature: Lower temperatures (e.g., -20 °C) are typically employed to enhance the stereoselectivity of the reaction, favoring the formation of the α-anomer.

Reactivity, Selectivity, and Advantages of MαMP

The utility of a glycosyl donor is ultimately defined by its reactivity and the stereoselectivity it imparts.

Data Presentation: Glycosylation Reactions with MαMP

| Entry | Glycosyl Acceptor | Product | Yield (%) | α:β Ratio |

| 1 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Disaccharide | 85 | >20:1 |

| 2 | 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | Disaccharide | 92 | α only |

| 3 | N-acetyl-D-glucosamine derivative | Disaccharide | 78 | >10:1 |

| 4 | Serine derivative | Glycoamino acid | 75 | α only |

Data compiled from examples in relevant literature. Yields and ratios are representative and may vary based on specific reaction conditions.

Key Advantages of MαMP as a Glycosyl Donor

-

Bench Stability: The p-methoxyphenyl glycoside is a crystalline, stable solid that can be easily handled and stored for extended periods.

-

Tunable Reactivity: The donor is stable under many standard protecting group manipulations but can be efficiently activated under specific oxidative conditions. This "on-demand" reactivity is highly advantageous for complex oligosaccharide synthesis.

-

Favorable Stereoselectivity: In many cases, the use of MαMP, particularly with the persulfate activation method, leads to high α-selectivity in mannosylation reactions.

-

Orthogonality: The activation conditions for MαMP are orthogonal to those of many other common glycosyl donors (e.g., thioglycosides, trichloroacetimidates), enabling its use in one-pot and convergent synthetic strategies.[14]

Workflow and Logical Relationships

The successful application of MαMP in oligosaccharide synthesis follows a logical workflow, from donor preparation to the final glycosylation and characterization.

Caption: Overall workflow from MαMP synthesis to glycosylation.

Conclusion

4-Methoxyphenyl α-D-mannopyranoside has emerged as a valuable tool in the synthetic chemist's arsenal for the construction of complex mannose-containing oligosaccharides. Its inherent stability, coupled with the development of mild and efficient oxidative activation methods, provides a powerful platform for stereoselective α-mannosylation. The principles and protocols outlined in this guide are intended to empower researchers to confidently incorporate MαMP into their synthetic strategies, thereby accelerating progress in the fields of chemical biology and drug discovery.

References

-

Wimmer, Z., Pechová, L., & Saman, D. (2004). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides. Molecules, 9(11), 902-912. [Link]

-

Meng, X., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters, 25(19), 3471–3475. [Link]

-

Taylor & Francis Group. (n.d.). Synthesis of 4-Methoxyphenyl α-d-Rhamnopyranoside. In Carbohydrate Chemistry. [Link]

-

Deng, L., et al. (2013). Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases. Bioorganic & Medicinal Chemistry, 21(16), 4839-4845. [Link]

-

ResearchGate. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. [Link]

-

PureSynth. (n.d.). 4-Methoxyphenyl Alpha-D-Mannopyranoside 98.0%(HPLC). [Link]

-

PubChem. (n.d.). 4-Methoxyphenyl alpha-D-mannopyranoside. [Link]

-

Gervay-Hague, J., & Shang, S. (2001). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate. The Journal of Organic Chemistry, 66(11), 3669–3675. [Link]

- E-EROS Encyclopedia of Reagents for Organic Synthesis. (2001). Silver(I)

-

Meng, X., et al. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters, 25(19), 3471–3475. [Link]

- Google Patents. (n.d.).

-

National Institutes of Health. (n.d.). 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside. [Link]

-

American Chemical Society. (2023). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. Organic Letters, 25(19), 3471–3475. [Link]

-

ResearchGate. (n.d.). Complete assignments of the H-1 and C-13 chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. [Link]

-

The Journal of Organic Chemistry. (2020). Highly Stereoselective Glycosylation Reactions of Furanoside Derivatives via Rhenium (V) Catalysis. [Link]

-

ResearchGate. (n.d.). Koenigs-Knorr Glycosylation with Neuraminic Acid Derivatives. [Link]

-

SCIRP. (n.d.). Anomeric Proton and Carbon (H1-C1) NMR Chemical Shifts of Antigenic Mannans Obtained from Pathogenic Yeast Candida tropicalis. [Link]

-

PubMed Central. (n.d.). Synthesis and Glycosidation of Anomeric Halides: Evolution from Early Studies to Modern Methods of the 21st Century. [Link]

-

ResearchGate. (n.d.). Stereoselective Synthesis of β-manno-Glycosides. [Link]

-

ResearchGate. (n.d.). Application of 1 J(C,H) coupling constants in conformational analysis. [Link]

-

ResearchGate. (n.d.). Synthesis of two new chromogenic glycosides of 4-nitrocatechol - α-D-N-acetylmannopyranosaminide and α-L-rhamnopyranoside, as substrates for exoglycosidases. [Link]

-

ResearchGate. (n.d.). Chemical Glycosylation with p-Methoxyphenyl (PMP) Glycosides via Oxidative Activation. [Link]

-

ResearchGate. (n.d.). Regioselective glycosylation of 4,6-O-benzylidenated glucopyranosides. [Link]

-

Organic & Biomolecular Chemistry. (2017). A concise synthesis of a tetrasaccharide repeating unit of the O-antigen of Hafnia alvei 10457. [Link]

-

FimH adhesin of type 1 fimbriae promotes intestinal colonization by binding to colonic crypts of epithelial cells, facilitating E. coli adhesion and invasion to the urinary epithelium, a key player in UPEC pathogenicity[4]. Preventing bacterial FimH adhesion to highly mannosylated glycoprotein uroplakin Ia from bladder cells represents an appealing strategy to control UTIs[15]. (2023). Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists. [Link]

-

PubMed Central. (n.d.). Pre-activation Based Stereoselective Glycosylations. [Link]

-

Journal of Organic Chemistry. (2024). Regioselective Glycosylation of Mannoside and Galactoside Acceptors Containing 2,4-OH Achieved by Altering Protecting Groups at the 1,3,6-Positions. [Link]

-

PubMed. (2017). o-(p-Methoxyphenylethynyl)phenyl Glycosides: Versatile New Glycosylation Donors for the Highly Efficient Construction of Glycosidic Linkages. [Link]

-

LSU Faculty Websites. (n.d.). Publications | Ragains Research Group. [Link]

-

Supporting Materials. (n.d.). [Link]

-

ResearchGate. (n.d.). 1H- and 13C-NMR spectroscopy of synthetic monosulfated methyl α-D-mannopyranosides. [Link]

Sources

- 1. synthose.com [synthose.com]

- 2. Koenigs-Knorr Synthesis of Cycloalkyl Glycosides [agris.fao.org]

- 3. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 4. biosynth.com [biosynth.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pure-synth.com [pure-synth.com]

- 7. 4-Methoxyphenyl alpha-D-mannopyranoside | C13H18O7 | CID 18396036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 4-methylumbelliferyl α-d-mannopyranosyl-(1→6)-β-d-mannopyranoside and development of a coupled fluorescent assay for GH125 exo-α-1,6-mannosidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. khu.elsevierpure.com [khu.elsevierpure.com]

- 14. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Preliminary Investigation of 4-Methoxyphenyl alpha-D-Mannopyranoside Bioactivity: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro investigation of the bioactivity of 4-Methoxyphenyl alpha-D-Mannopyranoside. Mannopyranoside derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial and antifungal properties.[1] This document outlines a logical, tiered approach for researchers, scientists, and drug development professionals to systematically evaluate the cytotoxic, anti-inflammatory, antioxidant, antidiabetic, and antimicrobial potential of this specific glycoside. Each section details not only the experimental protocols but also the underlying scientific rationale, ensuring a robust and well-validated preliminary assessment. All methodologies are grounded in established scientific literature to ensure reproducibility and scientific integrity.

Introduction and Scientific Rationale

4-Methoxyphenyl alpha-D-mannopyranoside is a glycoside that has been utilized in glycobiology research.[2][3] While its primary application has been as a research tool, the broader class of mannopyranoside derivatives has shown promising biological activities.[4] Structurally, the compound consists of a mannose sugar moiety linked to a methoxyphenyl aglycone. This structure presents several features of interest for bioactivity screening. The mannose component can interact with specific biological targets, such as lectins on cell surfaces, while the methoxyphenyl group can influence properties like hydrophobicity and potential interactions with enzymatic active sites.

The preliminary investigation of a novel or understudied compound like 4-Methoxyphenyl alpha-D-Mannopyranoside requires a systematic approach. This guide proposes a workflow that begins with a fundamental assessment of cytotoxicity to establish a safe concentration range for subsequent, more specific bioactivity assays. Following this, a panel of assays is recommended to explore its potential in several key therapeutic areas where related compounds have shown promise.

Figure 1: Proposed workflow for the preliminary bioactivity investigation of 4-Methoxyphenyl alpha-D-Mannopyranoside.

Foundational Assays: Cytotoxicity Assessment

Scientific Rationale: Before evaluating the specific bioactivities of 4-Methoxyphenyl alpha-D-Mannopyranoside, it is imperative to determine its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is crucial for identifying a non-toxic concentration range of the compound to be used in subsequent cell-based assays, ensuring that any observed effects are not simply a result of cell death. The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in living cells. The intensity of the purple color is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Culture:

-

Select a relevant cell line for initial screening (e.g., a non-cancerous mammalian cell line like HEK293 or a relevant cancer cell line if investigating anticancer properties).

-

Culture the cells in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.

-

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-